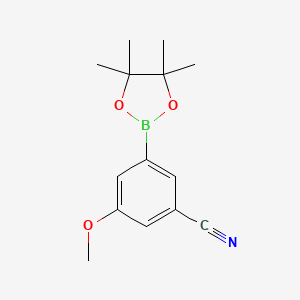

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

描述

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (molecular formula: C₁₄H₁₈BNO₃, molecular weight: 259.11 g/mol) is a boronate ester derivative featuring a benzonitrile core substituted with a methoxy group at the 3-position and a pinacol boronate ester at the 5-position . This compound is primarily utilized as an aryne precursor in synthetic chemistry, enabling the generation of reactive aryne intermediates for regioselective coupling reactions. For example, it reacts with 3-cyanophenol under CsF catalysis at 60°C to yield biphenyl ether derivatives with 63% efficiency . Its characterization includes NMR (¹H, ¹³C, ¹¹B) and HRMS data, confirming its structure as a colorless oil .

属性

IUPAC Name |

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-6-10(9-16)7-12(8-11)17-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJIGXGUAVDWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674933 | |

| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035266-33-1 | |

| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route Overview

The synthesis typically involves the reaction of 3-methoxybenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction is commonly performed under an inert atmosphere to prevent oxidation.

Reaction Conditions

The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the formation of the boronic ester.

Detailed Synthesis Steps

-

- 3-Methoxybenzonitrile : This precursor is typically synthesized from 3-methoxybenzaldehyde through a cyanation reaction.

- Bis(pinacolato)diboron : This reagent is used as a boron source in the formation of the boronic ester.

-

- Combine 3-methoxybenzonitrile, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate) in a suitable solvent.

- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

- Heat the mixture to a temperature between 80°C to 100°C for several hours to facilitate the reaction.

- Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

- After completion, cool the reaction mixture and extract the product using a suitable solvent.

- Purify the product using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Automated systems are often used for monitoring and controlling temperature, pressure, and reactant concentrations.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C14H18BNO3 |

| Molecular Weight | 259.11 g/mol |

| CAS Number | 906008-22-8 |

| Reaction Conditions | Inert atmosphere, heated to 80-100°C |

| Catalyst | Palladium catalyst (e.g., Pd(PPh3)4) |

| Base | Potassium carbonate |

| Solvent | DMF or THF |

Research Findings

- Cross-Coupling Reactions : This compound is versatile in cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of complex organic molecules.

- Biological Applications : The boronic ester group in this compound can interact with biological molecules, making it a candidate for enzyme inhibition studies.

化学反应分析

Types of Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-methoxy-5-boronic acid benzonitrile.

Reduction: Formation of 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

科学研究应用

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom allows for the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Facilitates the formation of biaryl compounds. |

| Borylation | Introduces boron into organic molecules for further functionalization. |

Material Science

The compound has potential applications in the development of advanced materials. Its ability to form stable complexes with various substrates makes it suitable for creating functional polymers and nanomaterials.

Case Study: Development of Conductive Polymers

Research indicates that incorporating boron-containing compounds like 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile into polymer matrices can enhance their electrical conductivity and thermal stability. This property is particularly useful in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems effectively. It has been investigated for its potential use as a drug delivery agent or as part of drug formulations due to its ability to form stable complexes with various biomolecules.

| Application Area | Description |

|---|---|

| Drug Delivery | Enhances solubility and bioavailability of drugs. |

| Anticancer Agents | Boron compounds have shown promise in targeting cancer cells selectively. |

Sensors and Detection

The incorporation of this compound into sensor technology has been explored due to its sensitivity to environmental changes. Its optical properties can be utilized in developing sensors for detecting specific chemicals or biological markers.

作用机制

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This reaction forms new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

相似化合物的比较

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in substituents, physical properties, and reactivity:

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound donates electron density to the aromatic ring, enhancing nucleophilic aryne reactivity . In contrast, fluorinated derivatives (e.g., 4-fluoro-2-(tetramethyl...)benzonitrile) exhibit reduced electron density, favoring electrophilic substitution .

- Boronate Ester Stability : The pinacol (dioxaborolane) group in the target compound offers superior stability compared to dioxaborinane derivatives (e.g., 5-(5,5-dimethyl-dioxaborinan-2-yl)-2-methoxybenzonitrile), which may hydrolyze faster due to ring strain .

生物活性

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological targets, particularly in the realm of drug development and therapeutic applications. This article reviews the biological activity of this compound based on available research and data.

- Chemical Formula: C14H18BNO3

- Molecular Weight: 259.11 g/mol

- CAS Number: 906008-22-8

- Structure: The compound features a methoxy group and a dioxaborolane ring which may influence its solubility and reactivity.

The dioxaborolane structure is known to participate in various chemical reactions that can modify biological molecules. Its boron atom can form complexes with nucleophiles, potentially affecting enzyme activity or receptor binding. This property is crucial for understanding how this compound might interact with biological systems.

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. A study focused on related boronic acid derivatives demonstrated that they could inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further investigation.

Enzyme Inhibition Studies

Inhibitory effects on enzymes such as proteases and kinases have been observed with similar compounds. The ability of the dioxaborolane moiety to form reversible covalent bonds with serine residues in active sites may contribute to this inhibitory action . Further studies are needed to quantify the inhibition potency of this specific compound against various enzymes.

Case Study 1: Anticancer Screening

A series of experiments were conducted to evaluate the anticancer potential of boron-containing compounds. In vitro assays showed that derivatives similar to this compound exhibited significant cytotoxicity against breast and prostate cancer cell lines. The mechanism was hypothesized to involve disruption of microtubule dynamics and induction of apoptosis .

Case Study 2: Enzyme Interaction

Another study investigated the interaction between boron-containing compounds and serine proteases. The results indicated that these compounds could effectively inhibit enzyme activity through covalent modification. While specific data on our compound is limited, similar structures have shown promising results in enzyme inhibition assays .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C14H18BNO3 |

| Molecular Weight | 259.11 g/mol |

| CAS Number | 906008-22-8 |

| Anticancer Activity | Significant (in vitro) |

| Enzyme Inhibition | Potential (needs further study) |

常见问题

Q. What synthetic methodologies are effective for preparing 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

- Methodological Answer: The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling or Miyaura borylation . For example:

- Suzuki-Miyaura Coupling : Reacting an aryl halide precursor with a boronic ester under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of CsF as a base at 60°C for 7 hours yields ~63% .

- Miyaura Borylation : Direct borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ and KOAc in THF at 80°C achieves yields up to 86% .

- Key Considerations : Use anhydrous solvents, inert atmosphere, and monitor reaction progress via TLC or LC-MS.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- 1H NMR : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.6–7.4 ppm), and nitrile-adjacent protons (e.g., δ 7.40, t, J = 7.8 Hz) .

- 11B NMR : A singlet at δ ~30 ppm confirms the boronate ester moiety .

- X-ray Crystallography : Refinement using SHELXL (R-factor < 0.05) resolves molecular geometry and confirms regiochemistry .

- HRMS : Validate molecular weight (e.g., m/z 487.0561 for C₂₀H₂₂BINO₄Na⁺) .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronate ester?

- Methodological Answer:

- Catalyst Screening : Test Pd sources (e.g., Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) to enhance turnover.

- Base Selection : CsF outperforms K₂CO₃ in polar aprotic solvents (e.g., DMF) for activating boronates .

- Temperature Control : Prolonged heating (>12 hours) at 60–80°C improves conversion but risks decomposition.

- Purification : Use silica gel chromatography with pentane/Et₂O (8:1) to isolate the product .

Q. How to resolve contradictions in crystallographic data for boron-containing compounds?

- Methodological Answer:

- Disorder Handling : Iteratively refine disordered boronate groups in OLEX2 by constraining B-O bond lengths and angles .

- Twinning Analysis : Use SHELXL ’s TWIN command to model twinned crystals, common in boronate esters due to symmetry .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What role does this compound play in developing organic electronic materials?

- Methodological Answer:

- OLED Applications : As a boron ester intermediate, it participates in Miyaura borylation to synthesize emitters like PPICNB, achieving external quantum efficiencies up to 13% .

- Charge-Transfer Dyads : Coupled with triphenylamine donors via Suzuki reactions, it forms D–π–A systems for studying intramolecular charge transfer .

- Stability Note : The nitrile group enhances electron-withdrawing effects, crucial for tuning HOMO-LUMO gaps .

Q. How to mitigate moisture sensitivity during reactions involving this boronate ester?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。